(2,2-Difluorocyclopropyl)(phenyl)methanone
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Overview
Description
(2,2-Difluorocyclopropyl)(phenyl)methanone is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is a member of the cyclopropyl ketone family, characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a phenyl group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)(phenyl)methanone typically involves the reaction of aryl vinyl ketones with anhydrous sodium fluoride in the presence of a solvent such as m-xylene . The reaction conditions often require a nitrogen atmosphere and refluxing for several hours to ensure complete conversion. The product is then purified using silica-gel column chromatography with a hexane/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2,2-Difluorocyclopropyl)(phenyl)methanone has several applications in scientific research, including:
Mechanism of Action
The mechanism by which (2,2-Difluorocyclopropyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical activities. The cyclopropyl ring’s strain energy also contributes to its reactivity, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl moiety and exhibit similar reactivity and applications.
Cyclopropyl phenyl ketone: This compound lacks the fluorine atoms but has a similar structural framework, making it a useful comparison for studying the effects of fluorination.
Uniqueness
(2,2-Difluorocyclopropyl)(phenyl)methanone is unique due to the presence of both the cyclopropyl ring and the fluorine atoms, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8F2O |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2,2-difluorocyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C10H8F2O/c11-10(12)6-8(10)9(13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
QPUKVHFVGOACIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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